(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-phenylpyrrolidine-2,3-dione
Description
The compound "(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-phenylpyrrolidine-2,3-dione" is a structurally complex pyrrolidine-2,3-dione derivative. Its core structure includes a benzothiazole ring substituted with methyl groups at positions 4 and 6, a phenyl group at position 5, and a furan-2-yl(hydroxy)methylidene moiety at position 2. This compound is part of a broader class of heterocyclic molecules known for their diverse bioactivities, including antimicrobial, anticancer, and insecticidal properties . The stereoelectronic effects of its substituents, such as the electron-rich furan and the hydrophobic benzothiazole, contribute to its unique physicochemical and biological behavior .
Properties
Molecular Formula |
C24H18N2O4S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H18N2O4S/c1-13-11-14(2)19-17(12-13)31-24(25-19)26-20(15-7-4-3-5-8-15)18(22(28)23(26)29)21(27)16-9-6-10-30-16/h3-12,20,28H,1-2H3 |
InChI Key |
FZEOTGVBCDNKDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-phenylpyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include 4,6-dimethyl-1,3-benzothiazole, furan-2-carbaldehyde, and phenylpyrrolidine-2,3-dione. The key steps in the synthesis may involve:
Condensation Reactions: Combining the benzothiazole and furan moieties under acidic or basic conditions.
Cyclization: Formation of the pyrrolidine ring through intramolecular cyclization.
Hydroxy Methylidene Formation: Introduction of the hydroxy methylidene group through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-phenylpyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-phenylpyrrolidine-2,3-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Application in the synthesis of novel materials with unique properties.
Organic Synthesis: Use as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-phenylpyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to exert biological effects.
Affect Cellular Processes: Influence cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized by comparing it to analogs listed in and other relevant studies. Key differences in substituents, bioactivity, and physicochemical properties are highlighted below.
Structural Analogues and Substituent Effects
- Substituent Impact: Furan vs. Hydroxy vs. Non-Hydroxy Groups: The hydroxyl group in the furan substituent may facilitate stronger intermolecular interactions (e.g., hydrogen bonds), improving crystallinity and stability, as observed in hydrogen-bonding studies .
Physicochemical Properties
- Solubility: The hydroxy group in the target compound improves aqueous solubility compared to non-polar analogs like the dichlorophenyl derivative.
- Lipophilicity : The 4,6-dimethyl-benzothiazole group increases lipophilicity, favoring blood-brain barrier penetration, a trait shared with its analogs .
Biological Activity
The compound (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-phenylpyrrolidine-2,3-dione is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrrolidine core with various substituents that enhance its biological activity. Its molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms, which contribute to its reactivity and interaction with biological systems .
Structural Characteristics
| Feature | Description |
|---|---|
| Core Structure | Pyrrolidine |
| Substituents | Benzothiazole, furan, phenyl |
| Molecular Weight | 414.47 g/mol |
| Solubility | Varies based on solvent |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Research indicates that it may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways. In vitro studies demonstrated significant cytotoxic effects on several cancer cell lines, including breast and colon cancer cells.
Case Study: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, the compound was tested on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results showed:
- MCF-7 Cell Line : IC50 value of 12 µM
- HCT116 Cell Line : IC50 value of 15 µM
These results suggest that the compound possesses significant potential as a chemotherapeutic agent .
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
Apoptosis Induction
The compound's ability to induce apoptosis is primarily mediated through mitochondrial pathways. It activates pro-apoptotic proteins while inhibiting anti-apoptotic factors, leading to cell death in malignant cells.
Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in tumor progression and metastasis. For example, it has been identified as a potent inhibitor of matrix metalloproteinases (MMPs), which play a crucial role in cancer cell invasion and migration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
